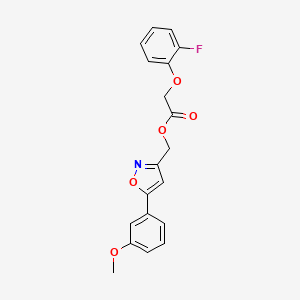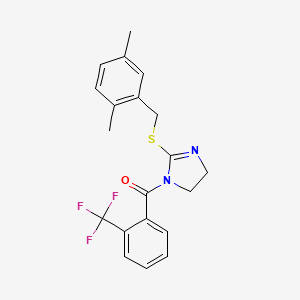
(5-(3-Methoxyphenyl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 3-methoxyphenyl group and a methyl group . The methyl group is further substituted with a 2-(2-fluorophenoxy)acetate group.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring, possibly through 1,3-dipolar cycloaddition or condensation of hydroxylamine with a β-diketone . The 3-methoxyphenyl and 2-(2-fluorophenoxy)acetate groups would then be added through appropriate reactions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, the phenyl ring, and the acetate group. The presence of the oxygen and nitrogen atoms in the isoxazole ring, the oxygen atoms in the methoxy and acetate groups, and the fluorine atom would make the compound polar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoxazole ring and the various substituents. The isoxazole ring is known to participate in various reactions, including cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar isoxazole ring and the various polar substituents would likely make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Isoxazole Derivatives
Aqueous Phase Synthesis of Isoxazol-5-ones : An aqueous phase synthesis method for 3-methyl-4H-isoxazol-5-ones was developed, employing green chemistry principles. These compounds exhibited antimicrobial activity against specific bacteria and fungi, showcasing the potential of isoxazole derivatives in developing new antimicrobial agents (Banpurkar, Wazalwar, & Perdih, 2018).
Metal Complexes with Isoxazole Schiff Bases : Metal (II) complexes involving isoxazole Schiff bases were synthesized and characterized, revealing square planar geometry. These complexes showed promising DNA-binding and cleavage abilities, along with antimicrobial activities, highlighting their potential in bioinorganic chemistry and as antimicrobial agents (Ramesh et al., 2018).
Potential Biological Activities
Antimycobacterial Activity : Novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives were synthesized and showed significant antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, suggesting potential applications in developing new antimycobacterial therapies (Ali & Yar, 2007).
Antimicrobial and Antitubercular Activities : A series of isoxazole clubbed 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities. Some compounds demonstrated good antibacterial activity, and two were found to be active against M. tuberculosis H37Rv, underscoring the therapeutic potential of isoxazole derivatives (Shingare et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-23-15-6-4-5-13(9-15)18-10-14(21-26-18)11-25-19(22)12-24-17-8-3-2-7-16(17)20/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFECVYFPGFTSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(3-Methoxyphenyl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2683203.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2683207.png)
![3-[(2,2-Dimethylpropyl)amino]propanenitrile](/img/structure/B2683211.png)
![2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic Acid](/img/structure/B2683212.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2683217.png)
![1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one](/img/structure/B2683218.png)



